3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. This compound features a unique structure combining an indoline moiety, a methoxyphenyl group, and an imidazolidine ring, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Indolin-1-yl Intermediate: The indoline moiety can be synthesized through the cyclization of o-nitrobenzylamine derivatives.
Condensation Reaction: The indolin-1-yl intermediate is then reacted with 2-oxoethyl derivatives under basic conditions to form the 2-(Indolin-1-yl)-2-oxoethyl intermediate.
Imidazolidine Ring Formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl and methyl groups under acidic or basic conditions to form the imidazolidine-2,4-dione ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure provides versatility in material science applications.
Mechanism of Action
The mechanism of action of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-phenyl-5-methylimidazolidine-2,4-dione
- 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-hydroxyphenyl)-5-methylimidazolidine-2,4-dione
- 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione
Uniqueness
Compared to similar compounds, 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications.
Properties
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-21(15-7-9-16(28-2)10-8-15)19(26)24(20(27)22-21)13-18(25)23-12-11-14-5-3-4-6-17(14)23/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGSNHKDEOAVFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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